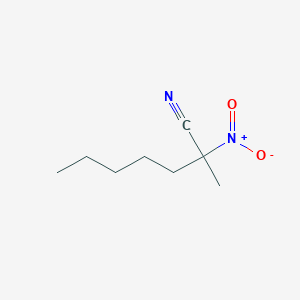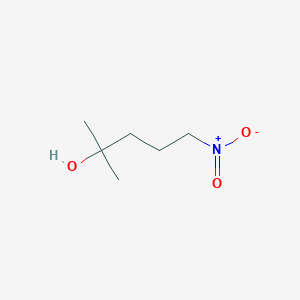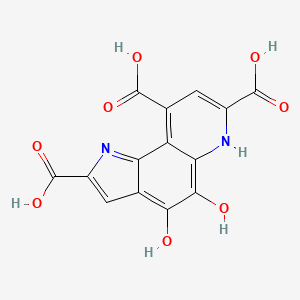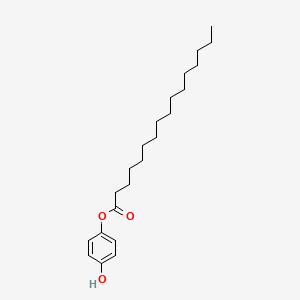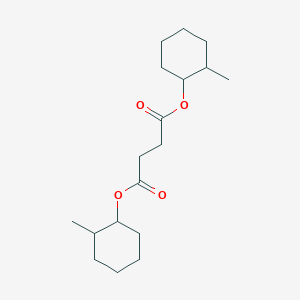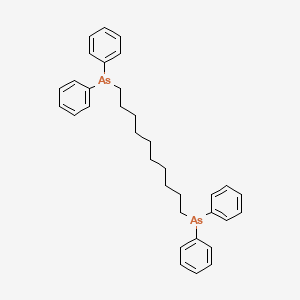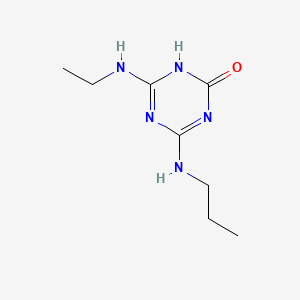![molecular formula C3H4Cl4Sn2 B14429275 Methylenebis[(dichloromethyl)stannane] CAS No. 79992-66-8](/img/structure/B14429275.png)
Methylenebis[(dichloromethyl)stannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[(dichloromethyl)stannane] is an organotin compound with the molecular formula C3H8Cl4Sn2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin hydrides.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various materials and as a catalyst in industrial processes .
Mecanismo De Acción
The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methylenebis[(dichloromethyl)stannane] include:
Stannane: A simpler organotin compound with the formula SnH4.
Tributyltin hydride: An organotin hydride used in organic synthesis.
Dichlorodimethylstannane: Another organotin compound with similar properties
Uniqueness
Methylenebis[(dichloromethyl)stannane] is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-tin bonds and its reactivity with various reagents make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
79992-66-8 |
|---|---|
Fórmula molecular |
C3H4Cl4Sn2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin |
InChI |
InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;; |
Clave InChI |
BSNPQFYWHKKSIH-UHFFFAOYSA-N |
SMILES canónico |
C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
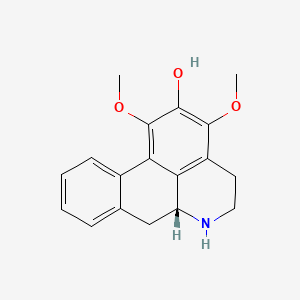


![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
